molecular formula C7H11Cl2N3S B8312881 pyridin-2-ylmethyl carbamimidothioate;dihydrochloride

pyridin-2-ylmethyl carbamimidothioate;dihydrochloride

Cat. No.: B8312881
M. Wt: 240.15 g/mol
InChI Key: ZMHNEMDQJWHVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-2-ylmethyl carbamimidothioate;dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylmethyl carbamimidothioate;dihydrochloride typically involves the reaction of pyridin-2-ylmethanamine with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl carbamimidothioate;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridin-2-ylmethyl carbamimidothioate sulfoxide.

    Reduction: Reduction of the compound can lead to the formation of pyridin-2-ylmethyl carbamimidothioate.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridin-2-ylmethyl carbamimidothioate sulfoxide.

    Reduction: Pyridin-2-ylmethyl carbamimidothioate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridin-2-ylmethyl carbamimidothioate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethyl carbamimidothioate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ylmethyl carbamimidothioate: Similar structure but lacks the dihydrochloride salt form.

    Pyridin-2-ylmethyl carbamimidothioate sulfoxide: An oxidized form of the compound.

    Pyridin-2-ylmethyl carbamimidothioate sulfone: A further oxidized form with different chemical properties.

Uniqueness

Pyridin-2-ylmethyl carbamimidothioate;dihydrochloride is unique due to its dihydrochloride salt form, which can influence its solubility and stability. This makes it particularly useful in certain applications where these properties are important.

Properties

Molecular Formula

C7H11Cl2N3S

Molecular Weight

240.15 g/mol

IUPAC Name

pyridin-2-ylmethyl carbamimidothioate;dihydrochloride

InChI

InChI=1S/C7H9N3S.2ClH/c8-7(9)11-5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H

InChI Key

ZMHNEMDQJWHVMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSC(=N)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chloromethylpyridine hydrochloride (30 g) in ethanol (100 cc) at 60° C. is added dropwise, in the course of 15 minutes, to a suspension of thiourea (17.6 g) in boiling ethanol (100 cc). Boiling is maintained for 90 minutes and then, after cooling, the crystals which have appeared are filtered off, washed twice with ethanol (100 cc in total) and dried under reduced pressure (20 mm Hg) at a temperature of about 20° C., in the presence of potassium hydroxide pellets. 2-(Pyrid-2-ylmethyl)isothiourea dihydrochloride (41.7 g), melting at 220° C., is thus obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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